molecular formula C16H24ClNO3 B1397522 Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220031-88-8

Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No. B1397522
CAS RN: 1220031-88-8
M. Wt: 313.82 g/mol
InChI Key: MBAXIAUWSAFCCX-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with the molecular formula C16H24ClNO3 . It has an average mass of 313.820 Da and a monoisotopic mass of 313.144470 Da . This compound is offered by various chemical suppliers, such as Benchchem.


Molecular Structure Analysis

The molecular structure of Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride consists of 16 carbon atoms, 24 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure visualization is not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Structure

Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has been involved in various chemical synthesis processes. It has been used in the synthesis of Schiff and Mannich bases of isatin derivatives, which are important in pharmaceutical chemistry for their wide range of biological activities (Bekircan & Bektaş, 2008). Additionally, compounds like Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate, derived from ethyl-4-amino benzoate, have been synthesized and their nonlinear optical properties studied, indicating their potential use in optical applications (Abdullmajed et al., 2021).

Pharmacology and Biochemistry

Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has also been studied for its pharmacological properties. One novel agent, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, was prepared as an anti-juvenile hormone, showing potential for use in pest control (Ishiguro et al., 2003). Furthermore, Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride has been characterized as a potent and selective β3-adrenoceptor agonist, suggesting its potential application in the treatment of preterm labor (Croci et al., 2007).

Material Science and Catalysis

In the field of material science, the compound's structural and kinetic properties have been explored. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, highlighting its potential applications in material science and crystal engineering (Manolov et al., 2012). Additionally, studies on the kinetics and mechanism of ethyl ethanoate synthesis over a Cu/Cr2O3 catalyst have provided insights into its potential use in industrial applications, especially in catalysis and reaction engineering (Colley et al., 2005).

Molecular Design and Biological Activities

This compound has also been involved in the design and synthesis of novel copolymers, with variations in substituents leading to different reactivity and physical properties, useful in various industrial and pharmaceutical applications (Kharas et al., 2013). Moreover, the synthesis of new pyridine derivatives and their antimicrobial activity have been explored, indicating its potential role in developing new pharmaceuticals (Patel et al., 2011).

properties

IUPAC Name

ethyl 3-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)13-6-5-8-15(12-13)20-11-9-14-7-3-4-10-17-14;/h5-6,8,12,14,17H,2-4,7,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAXIAUWSAFCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220031-88-8
Record name Benzoic acid, 3-[2-(2-piperidinyl)ethoxy]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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